1-(Trifluoromethyl)-3-naphthol

Catalog No.
S12339327
CAS No.
M.F
C11H7F3O
M. Wt
212.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Trifluoromethyl)-3-naphthol

Product Name

1-(Trifluoromethyl)-3-naphthol

IUPAC Name

4-(trifluoromethyl)naphthalen-2-ol

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

InChI

InChI=1S/C11H7F3O/c12-11(13,14)10-6-8(15)5-7-3-1-2-4-9(7)10/h1-6,15H

InChI Key

DSCWJTRTFJQIRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)O

1-(Trifluoromethyl)-3-naphthol is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxyl group on the naphthalene ring. Its molecular formula is C₁₁H₇F₃O, with a molecular weight of 212.17 g/mol. The compound's unique structure imparts distinct chemical properties, making it a valuable intermediate in various chemical syntheses and applications. The trifluoromethyl group enhances lipophilicity, which can influence the compound's interactions in biological systems and its reactivity in

, including:

  • Oxidation: This process can convert the compound into quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can transform the naphthol group into naphthylamine or other reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, introducing various functional groups into the naphthalene ring under acidic or basic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used, with oxidation yielding naphthoquinones and substitution producing halogenated or nitrated derivatives.

Research indicates that 1-(Trifluoromethyl)-3-naphthol exhibits significant biological activity. Its lipophilic nature allows it to interact effectively with various biological targets, including proteins and enzymes. This interaction can lead to the inhibition or activation of specific biological pathways, making it a potential candidate for drug development. Its unique properties may enhance metabolic stability and bioavailability in pharmaceutical applications .

The synthesis of 1-(Trifluoromethyl)-3-naphthol can be achieved through several methods:

  • Trifluoromethylation of Naphthol: A common method involves the trifluoromethylation of 2-naphthol using trifluoromethyl iodide in the presence of bases such as potassium carbonate and copper catalysts.
  • Industrial Production: Industrial-scale synthesis may utilize continuous flow reactors to optimize reaction conditions for efficiency and scalability. Purification processes are crucial to meet quality standards for various applications .

1-(Trifluoromethyl)-3-naphthol has diverse applications across several fields:

  • Chemical Research: It serves as a building block for synthesizing more complex fluorinated compounds.
  • Biological Studies: The compound is useful in developing fluorinated biomolecules for studying biological systems.
  • Pharmaceuticals: It is being explored as an intermediate in drug design, particularly for enhancing drug properties.
  • Materials Science: The compound is utilized in producing advanced materials, including polymers and coatings due to its stability and resistance to degradation .

Studies indicate that 1-(Trifluoromethyl)-3-naphthol interacts with various molecular targets, leading to significant biological effects. The trifluoromethyl group enhances binding affinity to proteins, which may result in modulation of biological pathways. This property makes it a valuable tool in drug discovery and development processes .

Several compounds share structural similarities with 1-(Trifluoromethyl)-3-naphthol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(Trifluoromethyl)-2-naphthylamineContains an amino groupEnhanced reactivity due to amino functionality
1-(Trifluoromethyl)-2-naphthoic acidContains a carboxylic acid groupIncreased acidity compared to naphthol
1-(Trifluoromethyl)-2-naphthaldehydeContains an aldehyde groupReactivity in condensation reactions

Comparison: 1-(Trifluoromethyl)-3-naphthol is unique due to its combination of hydroxyl and trifluoromethyl groups on the naphthalene ring, imparting distinct chemical properties such as increased acidity and enhanced reactivity in electrophilic substitution reactions. This balance of stability and reactivity makes it versatile for various applications compared to its analogs .

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

212.04489933 g/mol

Monoisotopic Mass

212.04489933 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

Explore Compound Types